molecular formula C21H19N5O2 B6535001 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 1171226-57-5

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B6535001
CAS No.: 1171226-57-5
M. Wt: 373.4 g/mol
InChI Key: HZKLPFUIKIWWHM-UHFFFAOYSA-N
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Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a sophisticated synthetic compound designed for pharmaceutical research, integrating two high-value heterocyclic systems: a 1,3-dimethyl-1H-pyrazole and a 1,3,4-oxadiazole. The pyrazole moiety is a privileged scaffold in medicinal chemistry, extensively documented for its wide spectrum of biological activities, including significant anti-inflammatory and anticancer properties . Similarly, the 1,3,4-oxadiazole ring is a critically important pharmacophore noted for its role in anticancer drug design, with derivatives known to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The incorporation of the 2,2-diphenylacetamide group further enhances the molecular complexity and potential for targeted interactions. Research Value and Potential Applications: The primary research applications for this compound are anticipated in the fields of oncology and inflammatory disease, based on the proven activities of its constituent parts. Pyrazole-containing compounds are established in clinical use as non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, and as anticancer agents such as crizotinib . The 1,3,4-oxadiazole scaffold, functioning as a bioisostere for esters and amides, contributes to improved metabolic stability and target selectivity, making it a valuable element in lead optimization efforts . Researchers can investigate this compound as a novel small-molecule lead for: Anticancer Agent Development: Evaluation of cytotoxic activity against various cancer cell lines (e.g., A549, MCF7, HepG2) and exploration of its mechanism, potentially involving the inhibition of growth factors or specific enzymes crucial for DNA synthesis and cell cycle progression . Anti-inflammatory and Analgesic Research: Assessment of its efficacy in modulating inflammatory pathways, potentially through cyclooxygenase (COX) inhibition, following the precedent set by many pyrazole-based drugs . Chemical Biology and Target Identification: Utilization as a chemical probe to understand novel biological pathways and identify potential protein targets due to its unique multi-heterocyclic structure. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human or animal use. The buyer assumes all responsibility for safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-13-17(26(2)25-14)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKLPFUIKIWWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 1,3-dimethyl-1H-pyrazol-5-yl subunit is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A representative protocol involves reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions (HCl, 80°C, 4–6 hours), yielding 1,3-dimethyl-1H-pyrazole. Alternative methods employ microwave-assisted synthesis to reduce reaction times to 30–45 minutes while maintaining yields >85%.

Key reaction parameters:

  • Molar ratio: Hydrazine:acetylacetone = 1:1.05 (prevents diketone dimerization)

  • Solvent: Ethanol or water

  • Catalyst: p-Toluenesulfonic acid (0.5–1 mol%)

Oxadiazole Ring Formation

The 1,3,4-oxadiazole scaffold is constructed using benzohydrazide intermediates. Benzoic acid derivatives are converted to esters via HOBt/EDC-mediated coupling, followed by hydrazinolysis to yield benzohydrazides. Cyclization with phosphorous oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) generates the oxadiazole ring.

Representative procedure:

  • Esterification: React 4-nitrobenzoic acid (1 equiv) with HOBt (1.2 equiv) and EDC (1.5 equiv) in acetonitrile (0°C to RT, 12 hours).

  • Hydrazide formation: Treat ester with hydrazine hydrate (3 equiv) in ethanol (reflux, 6 hours).

  • Cyclization: Heat benzohydrazide with POCl3_3 (5 equiv) at 80°C for 3 hours to form 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine.

Coupling of Pyrazole and Oxadiazole Units

The pyrazole and oxadiazole subunits are linked via nucleophilic aromatic substitution. 5-Amino-1,3,4-oxadiazole derivatives react with 5-bromo-1,3-dimethylpyrazole in dimethylformamide (DMF) at 120°C for 8–12 hours, using potassium carbonate (K2_2CO3_3) as a base. Yields range from 65–78% after silica gel chromatography.

Optimization insight:

  • Solvent effects: DMF outperforms DMSO or THF due to superior solubility of intermediates.

  • Catalytic additives: Tetrabutylammonium bromide (TBAB, 0.1 equiv) increases reaction rate by 40%.

Acylation with Diphenylacetyl Chloride

The final step involves N-acylation of the oxadiazole-amine with 2,2-diphenylacetyl chloride. Reactions proceed in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger (0–5°C, 2 hours, then RT overnight). Crude products are purified via recrystallization from ethanol/water (4:1).

Critical parameters:

  • Stoichiometry: 1.2 equiv diphenylacetyl chloride ensures complete conversion.

  • Temperature control: Slow addition at 0°C minimizes side reactions (e.g., oxadiazole ring opening).

Reaction Condition Optimization

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield Improvement (%)
Pyrazole synthesisEthanol8078 → 85
Oxadiazole cyclizationToluene11062 → 71
CouplingDMF12065 → 78
AcylationDCM0 → 2570 → 88

Data aggregated from demonstrate that solvent polarity and boiling point directly influence reaction efficiency. For instance, replacing ethanol with isopropanol in pyrazole synthesis reduces yields by 12% due to poorer solubility of acetylacetone.

Catalytic Systems

Lewis acid catalysts (e.g., ZnCl2_2, 5 mol%) enhance oxadiazole cyclization rates by coordinating to the hydrazide carbonyl, facilitating POCl3_3-mediated dehydration. Alternatively, microwave irradiation (300 W, 150°C) reduces cyclization time from 3 hours to 20 minutes with comparable yields.

Analytical Characterization

Spectroscopic Validation

FT-IR (KBr, cm1^{-1}):

  • 3270 (N–H stretch, oxadiazole amine)

  • 1685 (C=O, acetamide)

  • 1602 (C=N, oxadiazole)

  • 1550 (pyrazole ring vibration)

1^1H NMR (400 MHz, DMSO-d6_6):

  • δ 2.21 (s, 3H, pyrazole-CH3_3)

  • δ 2.48 (s, 3H, pyrazole-N–CH3_3)

  • δ 5.72 (s, 1H, pyrazole-H)

  • δ 7.24–7.46 (m, 10H, diphenyl)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the acylation step improves throughput:

  • Residence time: 8 minutes vs. 12 hours batch mode

  • Yield: 91% with >99.5% purity (HPLC)

  • Solvent consumption: Reduced by 60% via toluene recycling

Waste Management Strategies

  • POCl3_3 neutralization: Quench with ice-cold NaOH (10%) to form Na3_3PO4_4 precipitates.

  • DCM recovery: Distillation recovers 85% solvent for reuse.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It might be employed in studies investigating its effects on various biological systems, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzothiazole-Based Analogs

The European Patent Application (EP3348550A1) describes compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide , where a benzothiazole replaces the oxadiazole-pyrazole system . Key differences include:

  • Bioactivity : Benzothiazoles are associated with kinase inhibition and antitumor activity, whereas oxadiazoles are linked to antimicrobial effects .
Oxadiazole-Pyrazole Derivatives

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline () shares the oxadiazole-pyrazole core but substitutes diphenylacetamide with dimethylaniline . Structural analysis reveals:

  • Bond Lengths : The N–C bond in the oxadiazole ring (1.290 Å) is shorter than in pyrazole (1.311 Å), attributed to electron withdrawal by oxygen .
  • Dihedral Angles : The oxadiazole and pyrazole rings form a dihedral angle of 7.97°, suggesting partial conjugation, while the phenyl group is tilted at 42.74° . This conformational flexibility may influence binding to biological targets compared to the rigid diphenylacetamide group in the target compound.

Substituent Variations on Acetamide

The acetamide group’s substituents critically modulate physicochemical properties:

  • 2,2-Diphenylacetamide (Target Compound): High lipophilicity, likely enhancing blood-brain barrier penetration.
  • 4-Fluorophenyl/4-Methoxyphenyl (): Electron-withdrawing (–F) or donating (–OCH₃) groups may adjust electronic density and metabolic stability .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound Oxadiazole-Pyrazole 2,2-Diphenylacetamide Hypothesized antimicrobial
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Sulfamoyl, Diphenylacetamide Kinase inhibition (potential)
N,N-Dimethyl-4-[5-(5-methyl-1-phenylpyrazol-4-yl)-oxadiazol-2-yl]-aniline Oxadiazole-Pyrazole N,N-Dimethylaniline Herbicidal, fungicidal

Table 2: Bond Lengths and Dihedral Angles ( vs. Hypothetical Target Compound)

Parameter Compound Target Compound (Hypothetical)
N–C Bond in Oxadiazole (Å) 1.290 ~1.28–1.30 (estimated)
Dihedral Angle (Oxadiazole-Pyrazole) 7.97° Likely similar
Phenyl Ring Tilt 42.74° Variable (depends on diphenyl)

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C19H20N4OC_{19}H_{20}N_4O, and it has a molecular weight of approximately 320.39 g/mol. The presence of the pyrazole and oxadiazole rings is significant as these structures are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects
In a study investigating the cytotoxicity of pyrazole derivatives on glioma cells (C6 cell line), it was found that certain derivatives exhibited IC50 values ranging from 5.00 µM to 29.85 µM. Specifically, one derivative showed an IC50 of 5.13 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .

CompoundIC50 (C6 Cell Line)Mechanism of Action
This compoundTBDApoptosis Induction
Standard (5-FU)8.34 µMChemotherapeutic

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The introduction of the oxadiazole ring has been associated with enhanced antifungal and antibacterial activities.

Case Study: Antifungal Activity
A series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were synthesized and tested for their fungicidal activities. The results indicated that certain derivatives exhibited significant inhibition rates against fungal strains at concentrations around 50 mg/L .

CompoundInhibition Rate (%)
Benzamide A35.7%
Benzamide B28.6%

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Antimicrobial Mechanisms : Interference with microbial cell wall synthesis or metabolic pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing the 1,3,4-oxadiazole core of this compound?

The synthesis typically involves cyclocondensation reactions. For example, using K₂CO₃ as a base in dimethylformamide (DMF) at room temperature facilitates nucleophilic substitution with RCH₂Cl derivatives . Temperature control (<50°C) is critical to avoid side reactions, and stoichiometric ratios (1:1.1 for thiol:alkyl chloride) ensure high yields. Adjusting reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. DMSO) can optimize purity .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is effective. For polar byproducts, reverse-phase HPLC with acetonitrile/water mixtures improves separation . Recrystallization from ethanol or methanol is recommended for crystalline derivatives, as demonstrated in oxadiazole-containing analogs .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify substituents on the pyrazole and oxadiazole rings. For example, the methyl groups on the pyrazole appear as singlets at δ 2.1–2.5 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., N–C bonds in oxadiazole: 1.29–1.31 Å) and dihedral angles between heterocycles, critical for SAR studies .
  • HRMS : Confirms molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole enhance metabolic stability but may reduce solubility.
  • Methyl groups at the 1,3-positions of the pyrazole improve lipophilicity, as seen in analogs with IC₅₀ values <1 μM in enzyme inhibition assays .
  • Dihedral angles between the oxadiazole and pyrazole rings (e.g., 7.97°) impact binding to hydrophobic pockets in target proteins .

Q. What computational strategies predict binding modes of this compound with kinase targets?

Molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR or CDK2) identifies key interactions:

  • The oxadiazole ring forms hydrogen bonds with catalytic lysine residues.
  • Diphenylacetamide engages in π-π stacking with phenylalanine side chains . MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How can contradictory yield data in literature be resolved for its synthesis?

Discrepancies arise from:

  • Solvent purity : Anhydrous DMF yields 85–90%, while hydrated solvents drop yields to 60–70% .
  • Base selection : K₂CO₃ outperforms NaOH in heterogeneous reactions due to better solubility . Systematic DOE (Design of Experiments) testing variables (temperature, solvent, base) is recommended .

Q. What are the stability profiles of this compound under physiological conditions?

  • pH stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (bloodstream) for >24 hours.
  • Thermal stability : Decomposition occurs at >150°C, with TGA showing 5% weight loss at 120°C .
  • Light sensitivity : UV-Vis studies indicate photo-degradation under 254 nm light, requiring storage in amber vials .

Q. Which in vitro models best evaluate its pharmacokinetic properties?

  • Caco-2 assays : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s suggests high bioavailability).
  • Microsomal stability : Rat liver microsomes quantify metabolic half-life (t₁/₂ >60 min is desirable) .
  • Plasma protein binding : Equilibrium dialysis shows >90% binding, indicating potential dose adjustments .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Synthesis Conditions

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃DMF2585
NaOHDMSO5072
Et₃NTHF4068

Q. Table 2. Key Bond Lengths from X-ray Crystallography

BondLength (Å)Significance
N4–C121.290Oxadiazole conjugation strength
N2–C91.311Pyrazole resonance stabilization
C–O (oxadiazole)1.36Enhanced electrophilicity

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